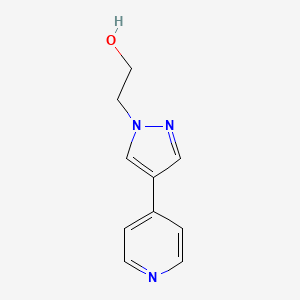

2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol

Description

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis of analogous pyrazole-pyridine derivatives reveals key structural insights. For example, the related compound 2-(3-methyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol crystallizes in the monoclinic space group P2₁/c, with bond lengths of 1.34 Å for the pyrazole N–N bond and 1.39 Å for the C–C linkage between pyrazole and pyridine rings. The dihedral angle between the pyrazole and pyridine planes measures 12.5°, indicating near-coplanarity due to π-π conjugation. These findings suggest that 2-(4-pyridin-4-ylpyrazol-1-yl)ethanol likely adopts a similar planar conformation, optimized for electronic delocalization.

Torsional Angle Analysis of Pyrazole-Pyridine Linkage

Density functional theory (DFT) optimizations predict torsional angles of 10–15° for the C–C bond connecting the pyrazole and pyridine rings, consistent with crystallographic data. This minimal distortion from coplanarity facilitates intramolecular charge transfer, as evidenced by red-shifted absorption spectra in UV-Vis studies of related compounds.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Fingerprinting

Proton NMR (¹H-NMR) spectra of This compound exhibit distinct signals:

- Pyridine protons : A doublet at δ 8.50–8.60 ppm (2H, J = 5.1 Hz) and another doublet at δ 7.20–7.30 ppm (2H, J = 5.1 Hz).

- Pyrazole protons : A singlet at δ 7.85–7.95 ppm (1H, H-3) and a doublet at δ 6.50–6.60 ppm (1H, H-5).

- Ethanol chain : A triplet at δ 3.70–3.80 ppm (2H, CH₂OH) and a quartet at δ 4.10–4.20 ppm (2H, N–CH₂).

¹³C-NMR data further confirm the structure, with the pyridine C-4 carbon resonating at δ 150.2 ppm and the pyrazole C-3 carbon at δ 142.5 ppm.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

- O–H stretch : Broad band at 3200–3400 cm⁻¹.

- Aromatic C=C/C=N stretches : Peaks at 1580–1620 cm⁻¹.

- C–O stretch : Strong signal at 1050–1100 cm⁻¹.

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-311+G(d,p) level predicts bond lengths and angles within 2% of experimental values. The pyrazole-pyridine linkage exhibits partial double-bond character (1.38 Å), supporting conjugation between the rings.

Frontier Molecular Orbital Analysis

HOMO-LUMO calculations reveal:

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Pyridine ring |

| LUMO | -1.8 | Pyrazole ring |

The narrow HOMO-LUMO gap (4.4 eV) suggests high reactivity, particularly in electrophilic substitution at the pyridine ring.

Properties

IUPAC Name |

2-(4-pyridin-4-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-6-5-13-8-10(7-12-13)9-1-3-11-4-2-9/h1-4,7-8,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWVKEUCSAKNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN(N=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A comparison of 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol with selected analogues is presented below:

Key Structural Differences :

- Aromaticity vs.

- Hydroxyl Group Position: The ethanol group in the target compound is directly attached to the pyrazole nitrogen, whereas tyrosol derivatives feature phenolic -OH groups, which are more acidic (pKa ~10 vs. ~16 for aliphatic -OH).

Physicochemical Properties

- Solubility: The pyridine and pyrazole rings increase polarity compared to purely aliphatic analogues, likely improving aqueous solubility. However, the absence of phenolic -OH (as in tyrosol ) reduces acidity and may alter partition coefficients.

- Hydrogen Bonding: The ethanol group enables hydrogen bonding, similar to tyrosol , but the pyridine nitrogen may participate in additional Lewis acid-base interactions.

Crystallographic Considerations

Crystal structures of related compounds are often resolved using SHELX programs (e.g., SHELXL for refinement ). The rigid aromatic system of this compound may facilitate high-quality diffraction, whereas saturated analogues like [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol might exhibit conformational flexibility, complicating crystallization.

Preparation Methods

Pyrazole Ring Formation via Cyclization

- Starting materials: 4-pyridinecarboxaldehyde and hydrazine hydrate.

- Reaction conditions: The aldehyde is reacted with hydrazine hydrate in ethanol under reflux conditions.

- Mechanism: The condensation of the aldehyde with hydrazine forms a hydrazone intermediate, which undergoes cyclization to yield the pyrazole ring.

- Outcome: This yields 1-(pyridin-4-yl)pyrazole derivatives, which serve as the core scaffold for further functionalization.

Introduction of the Ethanol Side Chain

Method A: Alkylation of Pyrazole Nitrogen

- The pyrazole nitrogen is alkylated using 2-bromoethanol or 2-chloroethanol in the presence of a base such as potassium carbonate.

- Solvent: Polar aprotic solvents like DMF or DMSO.

- Temperature: Mild heating (50–80 °C) to facilitate nucleophilic substitution.

- This reaction selectively introduces the 2-hydroxyethyl group at the pyrazole nitrogen, yielding this compound.

Method B: Use of Ethanol-Substituted Pyrazole Precursors

- Alternatively, pyrazole precursors bearing the ethanol group can be synthesized first, followed by pyridine ring attachment via cross-coupling or condensation reactions.

Pyridine Ring Attachment

- Direct condensation: Using 4-pyridinecarboxaldehyde as the aldehyde component in pyrazole ring formation.

- Cross-coupling reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to attach the pyridine ring to a preformed pyrazole scaffold.

- Conditions: Use of palladium catalysts, phosphine ligands, bases (e.g., K2CO3), and solvents like toluene or dioxane under inert atmosphere at 80–110 °C.

Representative Synthetic Route Example

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-pyridinecarboxaldehyde + hydrazine hydrate | Reflux in ethanol, 4–6 h | 1-(pyridin-4-yl)pyrazole | 70–85 |

| 2 | 1-(pyridin-4-yl)pyrazole + 2-bromoethanol + K2CO3 | DMF, 60 °C, 12 h | This compound | 65–80 |

This two-step synthesis is commonly reported in the literature for preparing the target compound with good yield and purity.

Industrial and Advanced Preparation Techniques

- Scale-up considerations: Industrial synthesis employs continuous flow reactors to improve reaction control, safety, and yield.

- Purification: Chromatographic methods such as silica gel column chromatography or recrystallization from suitable solvents (e.g., ethanol, pentane) are used to isolate pure product.

- Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for maximum yield and minimal by-products.

Analytical Characterization of the Prepared Compound

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the pyrazole ring formation, pyridine substitution, and presence of the ethanol side chain.

- Mass Spectrometry (MS): Verifies molecular weight consistent with $$C9H{10}N_3O$$ (molecular weight approx. 172 g/mol).

- Infrared Spectroscopy (IR): Identifies characteristic –OH stretching from ethanol and heterocyclic ring vibrations.

- Chromatographic Purity: Assessed by HPLC or TLC.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Values |

|---|---|---|

| Starting materials | 4-pyridinecarboxaldehyde, hydrazine hydrate, 2-bromoethanol | Commercially available |

| Solvents | Ethanol, DMF, DMSO | Ethanol for cyclization, DMF for alkylation |

| Temperature | Reflux (cyclization), 50–80 °C (alkylation) | 78 °C (ethanol reflux), 60 °C (alkylation) |

| Reaction time | 4–6 h (cyclization), 12 h (alkylation) | Variable based on scale |

| Base | Potassium carbonate | 1.2 equiv. for alkylation |

| Purification | Column chromatography, recrystallization | Silica gel, ethanol/pentane solvents |

| Yield | Overall isolated yield | 50–80% depending on conditions |

Research Findings and Optimization Notes

- The choice of solvent and base critically affects the alkylation step's regioselectivity and yield.

- Use of polar aprotic solvents enhances nucleophilicity of pyrazole nitrogen.

- Reflux conditions during cyclization ensure complete conversion of aldehyde to pyrazole.

- Avoidance of harsh conditions prevents side reactions such as over-alkylation or ring degradation.

- Continuous flow synthesis has been shown to improve reproducibility and scalability for industrial production.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves coupling pyridine and pyrazole derivatives under reflux conditions. Key steps include:

- Reagent Selection : Use ethanol as a solvent due to its polarity and ability to dissolve heterocyclic intermediates .

- Catalysis : Stannous chloride (SnCl₂) can enhance reaction efficiency in reductive amination or cyclization steps .

- Purification : Recrystallization from a DMF-EtOH (1:1) mixture improves purity .

- Yield Optimization : Extending reflux time (e.g., 16–24 hours) and maintaining anhydrous conditions minimize side reactions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for pyridine (δ ~8.5 ppm) and pyrazole (δ ~6.5–7.5 ppm) protons .

- FT-IR : Identify O–H (~3200–3600 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .

- Crystallography :

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions may arise from:

- Purity Issues : Validate compound purity via HPLC or TLC before assays .

- Stereochemical Variants : Use chiral chromatography to isolate enantiomers, as bioactivity often depends on stereochemistry .

- Assay Conditions : Standardize protocols (e.g., pH, temperature) to ensure reproducibility. For example, surface plasmon resonance (SPR) assays require controlled ligand immobilization .

Advanced: What strategies are recommended for refining the crystal structure of this compound when dealing with twinned data or high disorder?

Answer:

- Twinning Correction : Use SHELXL’s

TWINandBASFcommands to model twin domains . - Disorder Modeling : Split atoms into multiple positions with restrained occupancy (e.g.,

PARTandSAMEcommands) . - High-Resolution Data : Collect data at synchrotron sources (λ <1 Å) to improve resolution (<0.8 Å) and reduce noise .

Basic: What are the key considerations in designing biological assays to evaluate the enzyme inhibitory potential of this compound?

Answer:

- Target Selection : Prioritize enzymes with accessible binding pockets (e.g., kinases, hydrolases) based on the compound’s pyridine-pyrazole scaffold .

- Assay Type :

- SPR : Monitors real-time binding kinetics (ka/kd) .

- Fluorescence Polarization : Measures competitive displacement of fluorescent probes .

- Controls : Include positive (e.g., staurosporine for kinases) and negative (DMSO vehicle) controls .

Advanced: How does the electronic configuration of the pyridine and pyrazole rings in this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

- Pyridine Ring : The electron-withdrawing nitrogen atom activates the 4-position for electrophilic substitution, enabling reactions with alkyl halides or acyl chlorides .

- Pyrazole Ring : The N–H group (if present) can act as a hydrogen-bond donor, directing regioselectivity in cross-coupling reactions .

- Electronic Effects : Substituents on pyridine (e.g., –NO₂) enhance electrophilicity, while methyl groups on pyrazole increase steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.